Cas no 72416-87-6 (3,4',5-Tribromo-1,1'-biphenyl)
3,4',5-Tribromo-1,1'-biphenyl is a brominated biphenyl compound characterized by its three bromine substituents at the 3, 4', and 5 positions. This structure imparts high thermal stability and flame-retardant properties, making it suitable for applications in polymer additives and flame retardants. Its well-defined bromination pattern ensures consistent reactivity and compatibility with industrial formulations. The compound exhibits low volatility and good chemical resistance, enhancing its utility in high-performance materials. Due to its halogenated aromatic framework, it is also of interest in synthetic chemistry as an intermediate for further functionalization. Proper handling is advised due to its potential environmental persistence.
3,4',5-Tribromo-1,1'-biphenyl structure
Product Name:3,4',5-Tribromo-1,1'-biphenyl
CAS No:72416-87-6
MF:C12H7Br3
MW:390.89598107338
CID:1755327
PubChem ID:329763398
Update Time:2025-06-09
3,4',5-Tribromo-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 3,4',5-tribromobiphenyl
- 1,1'-Biphenyl, 3,4',5-tribromo-
- 1,3-dibromo-5-(4-bromophenyl)benzene
- 3,4,5-Tribromobiphenyl
- 3,5,4'-TRIBROMO-BIPHENYL
- SCHEMBL2597665
- DTXSID70222712
- 3,4',5-TRIBROMO-1,1'-BIPHENYL
- PMLLBFUHDNYTAP-UHFFFAOYSA-N
- 3,4',5-Tribromobiphenyl, 95%
- Q27285335
- 72416-87-6
- UNII-O51T1CC66O
- 3,5-DIBROMOPHENYL-4-BROMOBENZENE
- O51T1CC66O
- NS00124410
- DTXCID00145203
- PBB 39
- 3,4',5-Tribromo-1,1'-biphenyl
-
- MDL: MFCD15143660
- Inchi: 1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H
- InChI Key: PMLLBFUHDNYTAP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1C=CC(=CC=1)Br)Br
Computed Properties
- Exact Mass: 387.80971
- Monoisotopic Mass: 387.80979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 87-97 °C
- PSA: 0
3,4',5-Tribromo-1,1'-biphenyl Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335-H410
- Warning Statement: P261-P273-P280-P305+P351+P338-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 37/38-41-50/53
- Safety Instruction: 26-39-60-61
-
Hazardous Material Identification:
3,4',5-Tribromo-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716464-1G |
3,4',5-Tribromo-1,1'-biphenyl |
72416-87-6 | 95% | 1G |
823.75 | 2021-05-21 | |
| TRC | T772025-10mg |
3,4',5-Tribromo-1,1'-biphenyl |
72416-87-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T772025-50mg |
3,4',5-Tribromo-1,1'-biphenyl |
72416-87-6 | 50mg |
$ 60.00 | 2022-06-02 | ||
| TRC | T772025-100mg |
3,4',5-Tribromo-1,1'-biphenyl |
72416-87-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T772025-250gmg |
3,4',5-Tribromo-1,1'-biphenyl |
72416-87-6 | 250gmg |
$ 105.00 | 2022-06-02 |
3,4',5-Tribromo-1,1'-biphenyl Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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